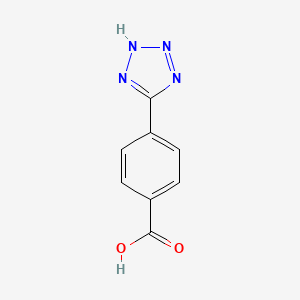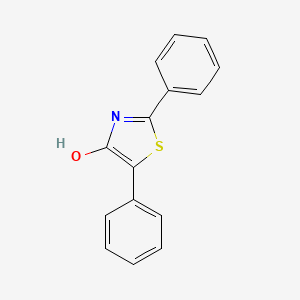
4-フルオロ-2-メトキシピリジン
概要
説明
4-Fluoro-2-methoxypyridine: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the second position on the pyridine ring. It is a colorless liquid with a boiling point of 22-23°C at 2 Torr
科学的研究の応用
4-Fluoro-2-methoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
作用機序
- Mode of Action The fluorine atom and methoxy group influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with other molecules.
Its unique chemical features make it an intriguing candidate for investigation in drug development and other applications . 🌟
生化学分析
Biochemical Properties
4-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure is highly electronegative, which can influence the compound’s reactivity and binding affinity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Fluoro-2-methoxypyridine on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. It can modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function. For instance, 4-Fluoro-2-methoxypyridine can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-methoxypyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to these targets, leading to enzyme inhibition or activation. Additionally, 4-Fluoro-2-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methoxypyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 4-Fluoro-2-methoxypyridine can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methoxypyridine in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
4-Fluoro-2-methoxypyridine is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-methoxypyridine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be actively transported into mitochondria, where it exerts its effects on mitochondrial function and oxidative stress responses .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methoxypyridine is influenced by targeting signals and post-translational modifications. This compound can localize to specific compartments, such as the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular metabolism and gene expression. These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxypyridine can be synthesized from 2-methoxy-4-nitropyridine 1-oxide . The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and fluorination . The reaction conditions typically involve the use of reducing agents such as sodium dithionite and fluorinating agents like hydrogen fluoride or tetrafluoroboric acid .
Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-methoxypyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
化学反応の分析
Types of Reactions: 4-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products:
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of 4-fluoro-2-pyridone.
Reduction: Formation of 4-fluoro-2-methoxypiperidine.
類似化合物との比較
- 2-Fluoro-4-methoxypyridine
- 4-Fluoro-2-hydroxypyridine
- 4-Fluoro-2-chloropyridine
Comparison: 4-Fluoro-2-methoxypyridine is unique due to the combination of the fluorine and methoxy substituents, which impart distinct chemical and physical propertiesThe presence of a methoxy group instead of a hydroxyl or chlorine group also influences the compound’s solubility and interaction with other molecules .
特性
IUPAC Name |
4-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFJFBUHTUVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320545 | |
| Record name | 4-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96530-81-3 | |
| Record name | 4-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-2-METHOXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 4-fluoro-2-methoxypyridine according to the research?
A1: The research article describes 4-fluoro-2-methoxypyridine as a precursor in the synthesis of 4-fluoro-2-pyridone []. This compound is an analog of uracil, a nucleobase found in RNA. The study focuses on the synthesis methodology rather than the applications of 4-fluoro-2-methoxypyridine itself.
Q2: What is the reaction involved in converting 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone?
A2: The research describes an ether cleavage reaction using trimethylsilyl iodide to convert 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone []. This method provides a route to obtain the desired uracil analog.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
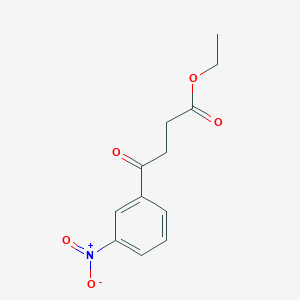

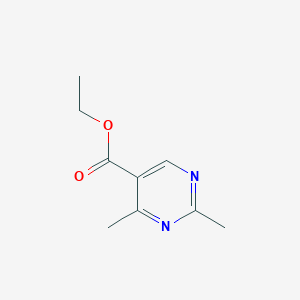
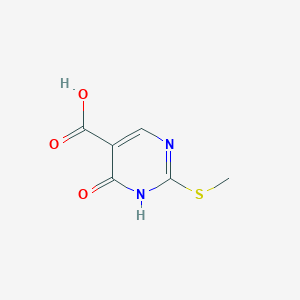

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)


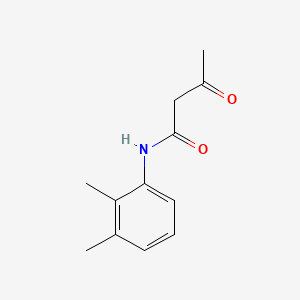
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
